5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene
Overview
Description
5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene: is a complex organic compound with the molecular formula C13H12BrClS and a molecular weight of 315.66 g/mol . This compound is notable for its unique structure, which includes a bromine and chlorine atom attached to a benzene ring, along with a thienylmethyl group. It is primarily used in scientific research due to its diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required quality for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene is extensively used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 5-Bromo-2-chloro-4’-ethoxydiphenylmethane
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- 5-Bromo-2-chloro-1,3-dimethylbenzene
Comparison: Compared to these similar compounds, 5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene is unique due to the presence of the thienylmethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain research and industrial applications where specific reactivity or interactions are required .
Properties
IUPAC Name |
2-[(5-bromo-2-chlorophenyl)methyl]-5-ethylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClS/c1-2-11-4-5-12(16-11)8-9-7-10(14)3-6-13(9)15/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMYXHXKHPZDBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)CC2=C(C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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